molecular formula C19H21N3O B14940258 2,2,4-Trimethyl-N~6~-(2-pyridylmethyl)-1,2-dihydro-6-quinolinecarboxamide

2,2,4-Trimethyl-N~6~-(2-pyridylmethyl)-1,2-dihydro-6-quinolinecarboxamide

Cat. No.: B14940258
M. Wt: 307.4 g/mol
InChI Key: JQUJPBQWGXTTFK-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-N~6~-(2-pyridylmethyl)-1,2-dihydro-6-quinolinecarboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-N~6~-(2-pyridylmethyl)-1,2-dihydro-6-quinolinecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Pyridylmethyl Group: This step might involve the alkylation of the quinoline core with a pyridylmethyl halide under basic conditions.

    Formation of the Carboxamide Group: The final step could involve the reaction of the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-N~6~-(2-pyridylmethyl)-1,2-dihydro-6-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-N~6~-(2-pyridylmethyl)-1,2-dihydro-6-quinolinecarboxamide involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    2-Methylquinoline: A simpler derivative with similar chemical properties.

    6-Methylquinoline: Another derivative with potential biological activities.

Uniqueness

2,2,4-Trimethyl-N~6~-(2-pyridylmethyl)-1,2-dihydro-6-quinolinecarboxamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

2,2,4-trimethyl-N-(pyridin-2-ylmethyl)-1H-quinoline-6-carboxamide

InChI

InChI=1S/C19H21N3O/c1-13-11-19(2,3)22-17-8-7-14(10-16(13)17)18(23)21-12-15-6-4-5-9-20-15/h4-11,22H,12H2,1-3H3,(H,21,23)

InChI Key

JQUJPBQWGXTTFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)C(=O)NCC3=CC=CC=N3)(C)C

Origin of Product

United States

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